molecular formula C9H6ClN3O4 B12012392 Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate

Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate

Cat. No.: B12012392
M. Wt: 255.61 g/mol
InChI Key: QPUWBHSGEGEBOK-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate is a chemical compound with the molecular formula C9H6ClN3O4 and a molecular weight of 255.61 g/mol . This compound is known for its unique structure, which includes a nitro group, a cyano group, and a chloro group attached to an isonicotinate backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate typically involves multiple steps. One common synthetic route includes the nitration of methyl isonicotinate, followed by chlorination and cyanation reactions. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained .

In industrial production, the compound is synthesized in bulk using similar methods but with optimized reaction conditions to maximize yield and purity. The process may involve the use of catalysts and advanced purification techniques to achieve the desired quality of the final product .

Chemical Reactions Analysis

Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano and chloro groups also contribute to its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate can be compared with other similar compounds, such as:

  • Methyl 3-cyano-5-methoxyisonicotinate
  • Methyl 2-chloro-3-cyanoisonicotinate
  • Methyl 2-chloro-5-nitroisonicotinate

These compounds share similar structural features but differ in the position and type of substituents on the isonicotinate backbone. The unique combination of the nitro, cyano, and chloro groups in this compound gives it distinct chemical and biological properties .

Properties

Molecular Formula

C9H6ClN3O4

Molecular Weight

255.61 g/mol

IUPAC Name

methyl 2-chloro-3-cyano-6-methyl-5-nitropyridine-4-carboxylate

InChI

InChI=1S/C9H6ClN3O4/c1-4-7(13(15)16)6(9(14)17-2)5(3-11)8(10)12-4/h1-2H3

InChI Key

QPUWBHSGEGEBOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)Cl)C#N)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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